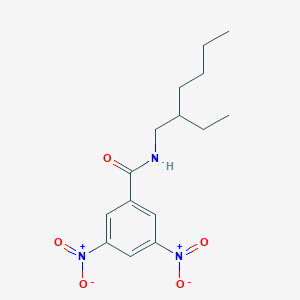

N-(2-ethylhexyl)-3,5-dinitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of N-(2-ethylhexyl)-3,5-dinitrobenzamide and related compounds often involves the acylation of amines with corresponding carboxylic acids or their derivatives, such as acid chlorides or esters. For instance, compounds similar to this compound have been synthesized by reacting benzoyl chloride derivatives with amines, followed by nitration to introduce nitro groups at specific positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzamide core, substituted with nitro groups at the 3 and 5 positions, and an N-(2-ethylhexyl) group. The nitro groups significantly impact the electronic properties of the molecule, making the benzene ring more electron-deficient and affecting its reactivity. The alkyl chain on the nitrogen atom of the amide group adds lipophilic character to the molecule, which can influence its physical properties and solubility in organic solvents.

Chemical Reactions and Properties

Nitrobenzamides, including this compound, can undergo various chemical reactions, primarily due to the reactivity of the nitro groups. These include reduction reactions to form amines or hydroxylamines, nitro group displacement, and reactions involving the amide functionality, such as hydrolysis or amidation. The presence of the nitro group adjacent to the amide can also lead to unique reactivity patterns due to intramolecular interactions.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by both the nitro and amide functional groups, as well as the alkyl chain. The nitro groups increase the polarity of the molecule, while the N-(2-ethylhexyl) group contributes to its hydrophobic character. These opposing influences can result in unique solubility profiles in different solvents, which is critical for its application in various chemical processes.

Chemical Properties Analysis

The chemical properties of this compound are dominated by the reactivity of the nitro and amide groups. The electron-withdrawing nature of the nitro groups affects the electron density of the benzene ring, influencing its reactivity towards electrophilic and nucleophilic agents. The amide group can engage in hydrogen bonding and other interactions, which can affect the compound's stability, reactivity, and interactions with biological molecules if applicable.

For detailed studies and further reading on related compounds and their properties, you can refer to the following sources:

Eigenschaften

IUPAC Name |

N-(2-ethylhexyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-3-5-6-11(4-2)10-16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h7-9,11H,3-6,10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABDTGWENZPKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383067 |

Source

|

| Record name | N-(2-ETHYLHEXYL)-3,5-DINITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5362-36-7 |

Source

|

| Record name | N-(2-ETHYLHEXYL)-3,5-DINITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)

![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)

![4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5235504.png)

![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5235518.png)

![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate](/img/structure/B5235538.png)

![methyl 3-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5235542.png)

![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5235549.png)

![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235561.png)

![methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5235570.png)

![2-[(phenylthio)methyl]phenyl methylcarbamate](/img/structure/B5235582.png)